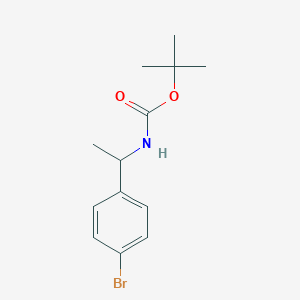
tert-Butyl bis(2-aminoethyl)carbamate
Overview
Description
“tert-Butyl bis(2-aminoethyl)carbamate” is a chemical compound with the CAS Number: 556082-02-1 . It has a molecular weight of 203.28 .
Molecular Structure Analysis
The InChI code for “tert-Butyl bis(2-aminoethyl)carbamate” is 1S/C9H21N3O2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7,10-11H2,1-3H3 .
Physical And Chemical Properties Analysis
“tert-Butyl bis(2-aminoethyl)carbamate” is a liquid at room temperature . It has a molecular weight of 203.28 .
Scientific Research Applications
Metalation and Alkylation Studies
- Metalation and Alkylation between Silicon and Nitrogen : Research demonstrates the ability of tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes to undergo metalation between nitrogen and silicon. This process is rapid and efficient for various electrophiles. The study highlights the potential use in preparing α-functionalized α-amino silanes, showing significant implications in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
Organic Photovoltaic Materials
- Synthesis for Organic Photovoltaics : In a 2021 study, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was synthesized for the production of organic photovoltaic materials. The process involves Suzuki cross-coupling reactions, indicative of the compound's relevance in advanced material synthesis (Chmovzh & Rakitin, 2021).
Glycosylation and Unnatural Glycopeptide Production
- Glycosylative Transcarbamylation : The reaction of tert-Butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This method is tolerant to various protecting groups and has been used to generate unnatural glycopeptide building blocks, which is crucial in biochemical applications (Henry & Lineswala, 2007).
Synthesis of Protected Guanidines
- Protected Guanidine Synthesis : A study introduced a new reagent for the efficient synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This research is particularly relevant for chemical synthesis involving guanidines, a significant component in various pharmaceutical compounds (Yong et al., 1999).
Amino Acid Derivatives and Organic Synthesis
- Synthesis of Boc-Protected Amines : A process for forming tert-butyl carbamate from carboxylic acids was developed. This method is compatible with a range of substrates, including malonate derivatives, crucial for synthesizing protected amino acids (Lebel & Leogane, 2005).
Chemoselective Transformation
- Silyl Carbamates for Amino Protecting Groups : The study on N-tert-butyldimethylsilyloxycarbonyl group synthesis from common amino protecting groups highlights its role in chemoselective transformation. This finding is significant in synthetic organic chemistry for creating N-ester type compounds (Sakaitani & Ohfune, 1990).
Biologically Active Compound Synthesis
- Intermediate in Biologically Active Compounds : A rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291), was established. This research is critical for pharmaceutical synthesis (Zhao et al., 2017).
Carbamate Prodrugs
- Carbamate Derivatives of Scutellarin Methyl Ester : The synthesis of carbamate prodrugs from scutellarin methyl ester and their evaluation for solubility and stability offer insights into prodrug development and pharmaceutical applications (Jiang et al., 2013).
Asymmetric Synthesis
- Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl carbamate via lipase-catalyzed transesterification, leading to optically pure enantiomers, is vital in asymmetric synthesis and chiral compound production (Piovan, Pasquini, & Andrade, 2011).
Safety and Hazards
“tert-Butyl bis(2-aminoethyl)carbamate” is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it at a temperature of 4°C .
properties
IUPAC Name |
tert-butyl N,N-bis(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKTMXRWZVRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237830 | |
| Record name | 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl bis(2-aminoethyl)carbamate | |
CAS RN |
556082-02-1 | |
| Record name | 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N,N-bis(2-aminoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



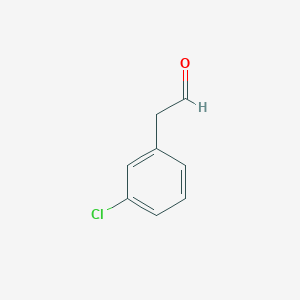

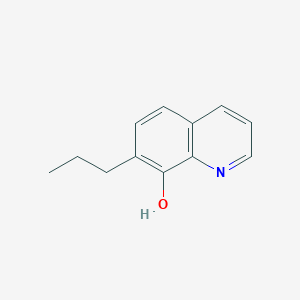
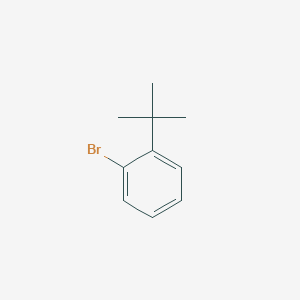
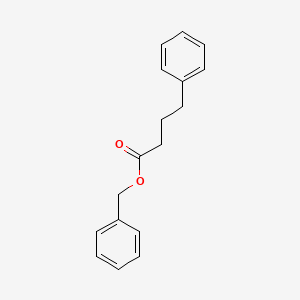
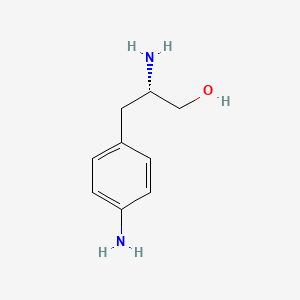

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)


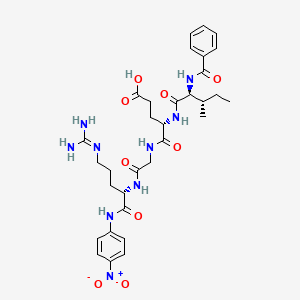
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
